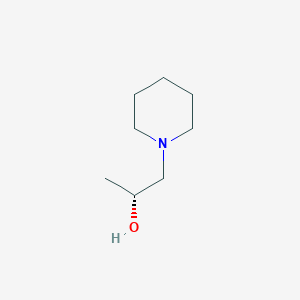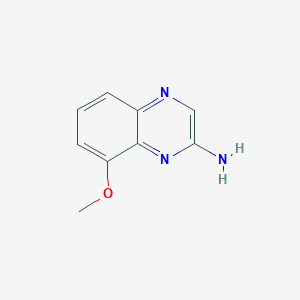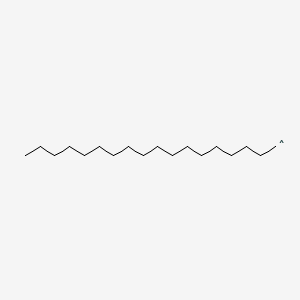
2,3,4,5,6-Pentafluorophenyl 5-(dimethylamino)-1-naphthalenesulfonate
Übersicht
Beschreibung
2,3,4,5,6-Pentafluorophenyl 5-(dimethylamino)-1-naphthalenesulfonate is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound features a pentafluorophenyl group and a dimethylamino-naphthalenesulfonate moiety, which contribute to its distinct reactivity and utility in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluorophenyl 5-(dimethylamino)-1-naphthalenesulfonate typically involves multiple steps:
Formation of 5-(dimethylamino)-1-naphthalenesulfonic acid: This can be achieved by sulfonation of 5-(dimethylamino)-1-naphthalene using sulfuric acid or chlorosulfonic acid.
Coupling with 2,3,4,5,6-Pentafluorophenol: The sulfonic acid derivative is then reacted with 2,3,4,5,6-pentafluorophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5,6-Pentafluorophenyl 5-(dimethylamino)-1-naphthalenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group is highly reactive towards nucleophiles, allowing for substitution reactions.
Electrophilic Aromatic Substitution: The naphthalenesulfonate moiety can participate in electrophilic aromatic substitution reactions, although the presence of electron-withdrawing groups may influence the reactivity.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols, can react with the pentafluorophenyl group.
Catalysts: Lewis acids or bases may be used to facilitate certain reactions.
Solvents: Common solvents include dichloromethane, acetonitrile, and dimethylformamide.
Major Products
The major products of these reactions depend on the specific nucleophile or electrophile used. For example, nucleophilic substitution with an amine would yield a corresponding amide derivative.
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6-Pentafluorophenyl 5-(dimethylamino)-1-naphthalenesulfonate has several applications in scientific research:
Fluorescent Probes: Due to its fluorescent properties, it is used in biological imaging and as a probe for detecting various biomolecules.
Chemical Sensors: Its reactivity makes it suitable for use in sensors that detect environmental pollutants or chemical warfare agents.
Pharmaceutical Research: It is used in the synthesis of drug candidates and in studying drug-receptor interactions.
Wirkmechanismus
The mechanism by which 2,3,4,5,6-Pentafluorophenyl 5-(dimethylamino)-1-naphthalenesulfonate exerts its effects involves its ability to interact with various molecular targets:
Fluorescence: The compound’s fluorescence is due to the electronic transitions within the naphthalenesulfonate moiety, which can be influenced by its environment.
Binding Interactions: The pentafluorophenyl group can form strong interactions with nucleophilic sites on proteins or other biomolecules, making it useful in studying binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4,5,6-Pentafluorophenyl methanesulfonate
- 2,3,4,5,6-Pentafluorophenyl 4-(dimethylamino)-1-naphthalenesulfonate
Uniqueness
2,3,4,5,6-Pentafluorophenyl 5-(dimethylamino)-1-naphthalenesulfonate is unique due to the specific positioning of the dimethylamino group on the naphthalenesulfonate moiety, which influences its electronic properties and reactivity. This makes it particularly useful in applications requiring precise fluorescence characteristics and reactivity profiles.
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 5-(dimethylamino)naphthalene-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F5NO3S/c1-24(2)11-7-3-6-10-9(11)5-4-8-12(10)28(25,26)27-18-16(22)14(20)13(19)15(21)17(18)23/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIKOYZKWLXDEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382519 | |
| Record name | Pentafluorophenyl 5-(dimethylamino)naphthalene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
663175-92-6, 7243-06-3 | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 5-(dimethylamino)-1-naphthalenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=663175-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorophenyl 5-(dimethylamino)naphthalene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B3428232.png)




![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B3428269.png)



